-Oxa-6-azaspiro[3.3]heptane is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. In this case, the ring consists of five carbon atoms, one nitrogen atom, and one oxygen atom.
This specific structure makes 2-Oxa-6-azaspiro[3.3]heptane a valuable building block for organic synthesis. Researchers can utilize it as a starting material to create more complex molecules with diverse functionalities. Studies have explored its application in the synthesis of various nitrogen-containing heterocycles, including pyrrolidines, piperidines, and azetidines. These heterocycles are prevalent in numerous biologically active compounds and pharmaceuticals [].
The presence of nitrogen and oxygen atoms in 2-Oxa-6-azaspiro[3.3]heptane grants it potential for drug discovery endeavors. These atoms can participate in hydrogen bonding and other interactions with biological targets, potentially leading to the development of new medications.
While there is limited research specifically investigating 2-Oxa-6-azaspiro[3.3]heptane for its medicinal properties, some studies have explored its derivatives as potential drug candidates. For example, researchers have synthesized and evaluated analogues containing additional functional groups for their anticonvulsant and anti-inflammatory activities [, ].
2-Oxa-6-azaspiro[3.3]heptane is a bicyclic spiro compound characterized by its unique spiro structure, which consists of a nitrogen atom and an oxygen atom integrated into a seven-membered ring system. The molecular formula for this compound is , with a molecular weight of approximately 99.13 g/mol. It is often encountered in the form of various salts, such as oxalate and sulfonate salts, which enhance its stability and solubility in different solvents .
Research indicates that 2-oxa-6-azaspiro[3.3]heptane and its derivatives exhibit significant biological activity, particularly as intermediates in the synthesis of bioactive compounds. Specifically, they are linked to the development of epidermal growth factor receptor kinase inhibitors, which are critical in cancer treatment, and leucine-rich repeat kinase 2 inhibitors associated with Parkinson's disease therapy . These properties highlight the compound's potential therapeutic applications.
The synthesis of 2-oxa-6-azaspiro[3.3]heptane can be achieved through several methods:
The primary applications of 2-oxa-6-azaspiro[3.3]heptane lie in medicinal chemistry and pharmaceutical development. Its derivatives serve as crucial intermediates for synthesizing potent inhibitors targeting various kinases involved in cancer and neurodegenerative diseases. Additionally, it has been explored as a synthetic intermediate in the production of other bioactive substances due to its versatile reactivity .
Interaction studies involving 2-oxa-6-azaspiro[3.3]heptane primarily focus on its role as an intermediate in drug synthesis rather than direct biological interactions. The compound's derivatives have been evaluated for their inhibitory effects on specific kinases, providing insights into their mechanisms of action against targeted diseases like cancer and Parkinson's disease .
Several compounds share structural similarities with 2-oxa-6-azaspiro[3.3]heptane, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | Bicyclic spiro | Contains both nitrogen and oxygen; bioactive |
| 6-Azaspiro[3.3]heptane | Bicyclic spiro | Nitrogen only; lacks oxygen |
| Piperidine | Saturated amine | Six-membered ring; no spiro structure |
| Oxazolidinones | Five-membered ring | Oxygen present; used in antibiotic synthesis |
The uniqueness of 2-oxa-6-azaspiro[3.3]heptane lies in its specific combination of a spiro structure with both nitrogen and oxygen atoms, enabling distinct reactivity patterns that are valuable in medicinal chemistry applications.
2-Oxa-6-azaspiro[3.3]heptane consists of a fused oxetane (4-membered oxygen-containing ring) and azetidine (4-membered nitrogen-containing ring) system sharing a single spiro carbon atom. The molecular formula is C₅H₉NO, with a molecular weight of 99.13 g/mol. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 2-Oxa-6-azaspiro[3.3]heptane |
| SMILES | C1CNC12COC2 |
| InChI Key | LBJQKYPPYSCCBH-UHFFFAOYSA-N |
| Boiling Point | 165.7 ± 40.0 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| LogP (Partition Coefficient) | -0.55 |
The spirocyclic configuration imposes significant ring strain, resulting in enhanced reactivity compared to monocyclic analogs.
The compound is systematically named according to IUPAC rules, with "spiro" denoting the shared carbon atom between the two rings. Common synonyms include:
The synthesis of 2-oxa-6-azaspiro[3.3]heptane represents a significant challenge in modern organic chemistry due to the inherent strain and unique structural features of this spirocyclic compound [1]. This bicyclic spiro compound has emerged as an important pharmaceutical intermediate, particularly as a structural surrogate for morpholine in drug-like molecules [1]. The compound features a molecular formula of C5H9NO with a molecular weight of 99.13 daltons, and exhibits distinctive physical properties including a density of 1.1±0.1 g/cm³ and a boiling point of 165.7±40.0°C at 760 mmHg [36].
The classical approach to 2-oxa-6-azaspiro[3.3]heptane synthesis utilizes tribromopentaerythritol as the primary starting material [1] [2]. Tribromopentaerythritol, also commercially known as FR-513, serves as a readily available flame retardant that provides an accessible entry point into spirocyclic chemistry [1]. This method, first described by Carreira and colleagues, involves a fundamental cyclization reaction under basic conditions [1].
The tribromopentaerythritol-based cyclization proceeds through a nucleophilic substitution mechanism where the brominated starting material undergoes intramolecular ring closure [1]. The reaction conditions typically employ strong basic environments to facilitate the cyclization process [1]. Research findings demonstrate that this classical route can achieve an overall yield of 50% across three synthetic steps when optimized properly [1].
Scale-up studies have revealed significant challenges with this methodology beyond the kilogram scale [1]. The formation of multiple by-products and the need for careful purification steps limit the practical application of this approach in large-scale synthesis [1]. Despite these limitations, the tribromopentaerythritol-based cyclization remains an important foundational method in the synthetic repertoire for 2-oxa-6-azaspiro[3.3]heptane preparation [1].
The tosylamide-mediated approach represents a two-step synthetic strategy involving initial ring formation followed by protective group removal [1]. This methodology employs p-toluenesulfonamide as a key reagent in combination with tribromopentaerythritol under basic reaction conditions [1]. The initial cyclization reaction generates an N-tosylated spiro compound intermediate [1].
The deprotection step constitutes a critical phase in this synthetic sequence, utilizing magnesium turnings in methanol under sonication conditions at room temperature [1]. This reductive deprotection process typically requires approximately one hour of reaction time and proceeds through a single electron transfer mechanism [1] [32]. The magnesium metal serves as the reducing agent, effectively cleaving the tosyl protective group to reveal the free amine functionality [1].
Experimental data from initial literature reports demonstrate that this method can achieve yields of 81% on a five-gram scale [1]. However, scalability studies reveal significant practical limitations when attempting larger-scale synthesis [1]. The removal of magnesium salts formed during the deprotection reaction presents substantial challenges, particularly during filtration processes [1]. On a 100-gram scale, yields typically decrease to 47% or lower due to product loss during salt removal procedures [1].
The mechanism of tosyl group removal involves the formation of magnesium salts that must be carefully separated from the desired product [1]. This separation process becomes increasingly problematic as reaction scale increases, leading to sluggish filtration and significant product retention in the salt residues [1]. Following deprotection and salt removal, treatment of the filtrate with oxalic acid affords the oxalate salt form of 2-oxa-6-azaspiro[3.3]heptane [1].
Modern synthetic approaches have focused on addressing stability and solubility challenges associated with 2-oxa-6-azaspiro[3.3]heptane through strategic salt formation [1]. While the compound is traditionally isolated as an oxalate salt, research has demonstrated that isolation as a sulfonic acid salt yields significantly improved properties [1]. The sulfonic acid salt formation strategy provides enhanced stability and superior solubility characteristics compared to conventional salt forms [1].
Naphthalene-1,5-disulfonic acid has emerged as a particularly effective counterion for salt formation with 2-oxa-6-azaspiro[3.3]heptane [1]. Treatment of the free base compound with 0.50 equivalent of naphthalene-1,5-disulfonic acid yields the hemisulfonate salt in 84% yield with a purity assay of 96% [1]. This salt formation approach has been successfully demonstrated on multi-gram scales, indicating its potential for larger synthetic operations [1].
The improved properties achieved through sulfonic acid salt stabilization enable access to a wider range of reaction conditions with the spirobicyclic compound [1]. Enhanced solubility characteristics facilitate downstream chemical transformations and improve handling properties during synthesis and purification [1]. The increased stability of sulfonic acid salts compared to oxalate salts represents a significant advancement in the practical utilization of this important pharmaceutical intermediate [1].
The hydrogenolysis approach represents a modern synthetic strategy utilizing N-benzyl-2-oxa-6-azaspiro[3.3]heptane as an intermediate compound [1]. This methodology employs palladium on activated carbon as the catalyst under hydrogen atmosphere conditions [1]. Optimal reaction conditions utilize 10% palladium on carbon under 5 bar hydrogen pressure in methanol with catalytic amounts of acetic acid [1].
Experimental optimization studies demonstrate that hydrogenolysis proceeds most effectively when conducted for 16 hours of stirring under the specified pressure conditions [1]. Complete conversion of the N-benzyl derivative is consistently observed under these optimized conditions [1]. The reaction has been successfully scaled to 8.0 gram quantities using 1.0 equivalent of acetic acid, demonstrating the scalability potential of this approach [1].
Following completion of the hydrogenolysis reaction, catalyst removal through filtration yields a filtrate containing 2-oxa-6-azaspiro[3.3]heptane as the free base [1]. Subsequent concentration and trituration in methyl tert-butyl ether produces the compound as its acetic acid salt, which exhibits bench stability when stored in closed vessels under nitrogen atmosphere [1]. The preparation of the N-benzyl precursor involves reaction of 3,3-bis(bromomethyl)oxetane with benzylamine, followed by distillation to achieve good yield and purity [1].
The overall synthetic sequence from tribromopentaerythritol to the final hemisulfonate salt can be accomplished in three steps with an unprecedented overall yield of 50% [1]. This represents a significant improvement over traditional methodologies and demonstrates the effectiveness of the hydrogenolysis approach in modern synthetic applications [1].
The Schotten–Baumann ring-closure methodology represents an optimized approach utilizing tribromoneopentyl alcohol as the starting material [2] [14]. This strategy employs sodium hydroxide under Schotten–Baumann conditions to facilitate oxetane ring closure [2] [14]. The reaction conditions have been carefully optimized to achieve maximum efficiency while maintaining product purity [14].
Treatment of tribromoneopentyl alcohol with sodium hydroxide under these specialized conditions effectively closes the oxetane ring structure [14]. Following the cyclization reaction, distillation procedures recover the desired 3,3-bis(bromomethyl)oxetane product in 72% yield with greater than 95% purity [14]. This level of purity represents a significant advancement over previous methodologies and facilitates subsequent synthetic transformations [14].
The Schotten–Baumann optimization addresses several key limitations of earlier synthetic approaches [14]. The protecting group-free nature of this route eliminates the need for additional deprotection steps, streamlining the overall synthetic sequence [14]. Industrial-scale demonstrations have validated the effectiveness of this methodology for large-scale production applications [14].
The alkylating agent 3,3-bis(bromomethyl)oxetane produced through this optimized route serves as a key intermediate for subsequent spirocycle formation [14]. The high purity achieved through distillation ensures consistent performance in downstream reactions and minimizes the formation of undesired by-products [14]. This optimization represents a crucial advancement in the practical synthesis of 2-oxa-6-azaspiro[3.3]heptane and related spirocyclic compounds [14].
The development of industrial-scale synthesis for TBI-223 intermediate production has driven significant advances in 2-oxa-6-azaspiro[3.3]heptane manufacturing processes [2] [14]. The key bond-forming step in this optimized route involves the creation of the azetidine ring through hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane [2] [14]. This approach represents a low-cost, protecting group-free route that addresses previous synthetic limitations [2].
Process optimization studies have successfully demonstrated this ring formation reaction at 100-gram scale with isolated yields of 87% and final product purities exceeding 99% [2] [14]. The reaction conditions involve dissolving 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in sulfolane containing 3% water, followed by dropwise addition using a syringe pump at 80°C over a 2-hour period [2]. The reaction mixture is maintained at this temperature with stirring until completion, as determined by high-performance liquid chromatography analysis [2].
Industrial process development has focused on avoiding the drawbacks associated with traditional 2-oxa-6-azaspiro[3.3]heptane synthesis, which previously served as a major cost driver in TBI-223 production routes [2]. The optimized process eliminates the need for the spirocyclic intermediate, instead utilizing direct alkylation chemistry to construct the desired molecular framework [2]. This strategic modification significantly reduces production costs while maintaining high product quality and yield [2].
Scale-up studies have confirmed the robustness of this optimized process across multiple production campaigns [2]. The consistency of yields and purity profiles at the 100-gram scale indicates strong potential for further scaling to commercial production levels [2]. Process analytical technology implementation, including real-time high-performance liquid chromatography monitoring, ensures consistent product quality throughout the manufacturing operation [2].
The molecular structure of tribromoneopentyl alcohol, with the formula C5H9Br3O, features a high bromine content and exceptional thermal stability characteristics [16]. These properties include outstanding heat resistance, hydrolysis resistance, and light stability, making it an ideal starting material for demanding synthetic applications [16]. The compound exhibits a melting point of at least 64°C and maintains high purity levels of 98% or greater in commercial preparations [16].
Industrial utilization of tribromoneopentyl alcohol involves its conversion to 3,3-bis(bromomethyl)oxetane through treatment with sodium hydroxide under optimized Schotten–Baumann conditions [14]. This transformation has been successfully demonstrated on industrial scales, yielding the desired alkylating agent in 72% yield with greater than 95% purity following distillation [14]. The scalability of this transformation has been validated through multiple production campaigns [14].
The integration of tribromoneopentyl alcohol into industrial synthetic routes provides several key advantages over alternative starting materials [16]. Its commercial availability as a flame retardant ensures reliable supply chains and competitive pricing for large-scale operations [16]. The compound's stability profile enables safe handling and storage under industrial conditions [16]. Furthermore, its reactivity profile allows for efficient conversion to key synthetic intermediates without requiring specialized reaction conditions or exotic reagents [16].
| Method | Starting Material | Key Reagents | Yield (%) | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Tribromopentaerythritol-Based Cyclization | Tribromopentaerythritol | Basic conditions | 50 (overall) | Up to kg | Established method | Scale-up challenges |
| Tosylamide-Mediated Ring Closure | p-Toluenesulfonamide + Tribromopentaerythritol | Mg turnings, MeOH | 81 (small scale) | 5g | High small-scale yield | Poor scalability |
| Sulfonic Acid Salt Stabilization | 2-oxa-6-azaspiro[3.3]heptane | Naphthalene-1,5-disulfonic acid | 84 | Multi-gram | Enhanced stability | Specialized reagent |
| Hydrogenolysis of N-Benzyl Derivatives | N-benzyl-2-oxa-6-azaspiro[3.3]heptane | Pd/C, H2, MeOH, AcOH | 60 (2 steps) | 8.0g | Clean reaction | Requires pressure |
| Schotten–Baumann Ring-Closure | Tribromoneopentyl alcohol | NaOH | 72 | Industrial | Protecting group-free | Moderate yield |
| TBI-223 Intermediate Production | 2-fluoro-4-nitroaniline + BBMO | Hydroxide conditions | 87 | 100g | High purity | Multi-step process |
Flammable;Irritant